2-(3-Phenylmethoxypropyl)guanidine
Description
Properties
Molecular Formula |
C11H17N3O |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-(3-phenylmethoxypropyl)guanidine |
InChI |
InChI=1S/C11H17N3O/c12-11(13)14-7-4-8-15-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H4,12,13,14) |
InChI Key |
VVVSZIABGHTEIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCCN=C(N)N |
Origin of Product |
United States |
Preparation Methods
Guanidinylation via Reaction of Primary Amines with Guanidine or Guanidine Derivatives
A common approach to synthesize guanidine derivatives involves the reaction of primary amines with guanidine salts or derivatives under reflux conditions. For this compound, the starting material is typically 3-phenylmethoxypropylamine, which undergoes guanidinylation to introduce the guanidine group.
- Typical Reaction Conditions:
- Refluxing 3-phenylmethoxypropylamine with guanidine carbonate or guanidine hydrochloride in ethanol or another suitable solvent.
- Use of base catalysts such as sodium ethoxide or sodium methoxide to facilitate the reaction.
- Reaction times range from 3 to 5 hours depending on conditions.
- Workup involves acidification to neutral pH, filtration, and recrystallization from alcohols like propanol-2.
This method is supported by analogous syntheses of guanidine derivatives using guanidine carbonate and primary amines, as described in pyrimidine series compound syntheses.
Hydrogen Cyanamide Route
An alternative and efficient method for preparing guanidine compounds involves the reaction of hydrogen cyanamide with corresponding primary amines, followed by acid neutralization to yield guanidinium salts.
- Process Overview:
- Hydrogen cyanamide reacts with 3-phenylmethoxypropylamine under controlled conditions.
- After the reaction, acid (e.g., hydrochloric acid or acetic acid) is added to neutralize the mixture and precipitate the guanidine salt.
- This method is relatively simple, conducted under mild conditions, and suitable for preparing alkyl-guanidine derivatives including this compound.
The method is described in detail in patent CN103664706A, which highlights the versatility of hydrogen cyanamide for guanidine synthesis.
Direct Guanidinylation Using Activated Guanidine Reagents
Modern synthetic protocols employ activated guanidine reagents such as N,N'-di-Boc-N''-triflylguanidine (Goodman's reagent) for direct guanidinylation of primary amines.
- Procedure Highlights:
- Dissolution of the activated guanidine reagent in anhydrous dichloromethane.
- Addition of the primary amine (3-phenylmethoxypropylamine) in the presence of a base like triethylamine or Hünig's base at ambient temperature.
- The reaction proceeds smoothly to form the protected guanidine intermediate.
- Subsequent deprotection yields the free guanidine compound.
This method allows for high selectivity and yields, minimizing side reactions and is suitable for complex molecules.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Guanidine carbonate reflux | 3-Phenylmethoxypropylamine + Guanidine carbonate | Reflux in ethanol, 3-5 hours, base catalyst (NaOEt) | Simple, established method | Longer reaction time, moderate yields |
| Hydrogen cyanamide reaction | Hydrogen cyanamide + 3-Phenylmethoxypropylamine + acid | Mild temperature, acid neutralization | Simple, mild conditions, versatile | Requires handling of toxic cyanamide |
| Activated guanidine reagent | N,N'-di-Boc-N''-triflylguanidine + amine + base | Room temperature, anhydrous solvent | High selectivity, good yields | Requires specialized reagents, protection/deprotection steps |
Chemical Reactions Analysis
2-(3-Phenylmethoxypropyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the guanidine group can be replaced by other nucleophiles.
Catalysis: Guanidine derivatives are known to act as strong Brønsted bases and nucleophilic catalysts in organic reactions
Scientific Research Applications
2-(3-Phenylmethoxypropyl)guanidine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Biology: Plays a role in the study of enzyme mechanisms and protein interactions due to its ability to form stable hydrogen bonds.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting RNA structures and as kinase inhibitors
Industry: Utilized in the synthesis of advanced materials and as a component in smart materials.
Mechanism of Action
The mechanism of action of 2-(3-Phenylmethoxypropyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group can form stable complexes with various biological molecules, influencing their activity and stability. This compound can also act as a nucleophilic catalyst, facilitating various chemical transformations .
Comparison with Similar Compounds
Comparison with Structurally Similar Guanidine Derivatives
Triethoxysilyl-Functionalized Guanidines
describes guanidines like Si-DCG, Si-DIG, and Si-EDG, which are functionalized with triethoxysilyl groups for covalent attachment to silica surfaces. These compounds are used in catalysis (e.g., transesterification) due to their stability and recyclability. The phenylmethoxy group may also confer distinct electronic effects compared to the cyclohexyl or isopropyl substituents in Si-DCG/Si-DIG .
Table 1: Key Structural and Functional Differences
| Compound | Core Structure | Key Substituents | Primary Application |
|---|---|---|---|
| 2-(3-Phenylmethoxypropyl)guanidine | Guanidine | 3-Phenylmethoxypropyl | Not specified |
| Si-DCG | Guanidine | Triethoxysilylpropyl, dicyclohexyl | Catalysis support |
| Si-EDG | Guanidine | Triethoxysilylpropyl, ethyl/dimethylaminopropyl | Functionalized materials |
Cyanoguanidines (CHS 828 and Pinacidil)
CHS 828 (N-(6-(4-chlorophenoxy)hexyl)-N'-cyano-N''-4-pyridyl guanidine), a cyanoguanidine, exhibits antitumor activity via inhibition of nicotinamide phosphoribosyl transferase (NAMPT) and NF-κB signaling . Unlike this compound, CHS 828 features a cyanoguanidine group and a chlorophenoxy chain, which enhance metabolic stability and target affinity. Similarly, pinacidil (a potassium channel opener) contains a pyridyl cyanoguanidine moiety, highlighting the role of cyanoguanidine in modulating ion channels.
Table 2: Pharmacological Guanidine Derivatives
| Compound | Functional Groups | Biological Target | Key Finding |
|---|---|---|---|
| This compound | Phenylmethoxypropyl | Unknown | Data unavailable |
| CHS 828 | Cyanoguanidine, chlorophenoxy | NAMPT, NF-κB | Phase II clinical trials |
| Pinacidil | Cyanoguanidine, pyridyl | ATP-sensitive K+ channels | Approved for hypertension |
Acylguanidines (e.g., 3.24)
details 3.24, a thiazolyl acylguanidine with potent histamine H2 receptor agonism. Its structure includes a phenylpropanoyl group and a thiazole ring, which enhance binding affinity. In comparison, this compound’s phenylmethoxy group may similarly improve lipophilicity and membrane permeability but lacks the acyl or heterocyclic components critical for receptor specificity. This suggests that acylguanidines are more suited for targeted receptor modulation, while the phenylmethoxypropyl variant may serve as a scaffold for broader applications .
Guanidine-Containing Heterocycles
discusses guanidine adducts in indole derivatives, emphasizing their role in nucleophilic reactions. Although unrelated to the target compound, this highlights guanidine’s versatility in forming quasi-cyclic structures or stabilizing intermediates. The phenylmethoxypropyl group in this compound could similarly influence reaction pathways in synthetic chemistry, though specific data are lacking .
Q & A
Basic: What synthetic strategies are recommended for preparing 2-(3-Phenylmethoxypropyl)guanidine, and how can purity be optimized?
Answer:
The synthesis of this compound can be approached via nucleophilic substitution or condensation reactions. A common method involves reacting 3-phenylmethoxypropylamine with cyanamide under acidic conditions, followed by purification via column chromatography. Key steps include:
- Reagent selection : Use anhydrous solvents (e.g., ethanol or THF) to minimize side reactions.
- Temperature control : Maintain reflux conditions (~80°C) to ensure complete guanidinylation.
- Purification : Employ gradient elution (e.g., hexane/ethyl acetate) and monitor purity via HPLC (>95% purity threshold).
Purity optimization may require recrystallization from ethanol/water mixtures or solid-phase extraction to remove unreacted amines .
Basic: Which spectroscopic techniques are most effective for structural characterization of this compound?
Answer:
- NMR spectroscopy : Use - and -NMR to confirm the guanidine moiety (δ 7.5–8.5 ppm for NH protons) and phenylmethoxypropyl chain integration.
- Mass spectrometry : High-resolution ESI-MS can validate molecular weight (e.g., [M+H] peak at m/z 250.155).
- FTIR : Detect guanidine N-H stretches (~3400 cm) and C=N vibrations (~1650 cm).
X-ray crystallography is recommended for resolving stereochemical ambiguities, though it requires high-purity crystals .
Advanced: How can computational modeling predict the interaction of this compound with biological targets?
Answer:
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can model interactions with targets like ion channels or enzymes. Key steps:
- Target selection : Prioritize proteins with guanidine-binding pockets (e.g., NMDA receptors).
- Ligand preparation : Optimize protonation states at physiological pH using tools like MarvinSketch.
- Validation : Compare binding affinities with known inhibitors (e.g., amiloride analogs).
Studies on phosphoryl guanidine oligonucleotides (PGOs) suggest that hydrogen bonding and π-stacking with aromatic residues dominate interactions .
Advanced: How should researchers address contradictions in reported toxicity data for guanidine derivatives?
Answer:
Contradictions often arise from differences in assay conditions or impurity profiles. A systematic approach includes:
- Standardized assays : Replicate toxicity studies (e.g., acute oral toxicity in rodents per OECD 423) with controlled batches.
- Impurity profiling : Use LC-MS to identify byproducts (e.g., unreacted cyanamide).
- Comparative analysis : Cross-reference data with structurally similar compounds (e.g., 2-(4-fluorophenyl)guanidine) to isolate structure-activity relationships.
Evidence from GHS classifications (Category 4 acute toxicity) underscores the need for rigorous safety protocols .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature : Store at –20°C in airtight, light-resistant vials.
- Humidity control : Use desiccants (silica gel) to prevent hydrolysis of the guanidine group.
- Solvent compatibility : Dissolve in DMSO for long-term storage (avoid aqueous buffers at pH > 8).
Stability under these conditions can be confirmed via periodic HPLC analysis .
Advanced: What strategies enhance the bioavailability of guanidine-based compounds in pharmacological studies?
Answer:
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated methoxypropyl chains) to improve membrane permeability.
- Formulation : Use liposomal encapsulation or cyclodextrin complexes to enhance solubility.
- Metabolic stability : Assess CYP450 interactions using liver microsome assays.
Studies on N-(4-chlorophenyl)ethylguanidine derivatives highlight the role of logP optimization (target 1–3) for blood-brain barrier penetration .
Basic: How can researchers validate the biological activity of this compound in vitro?
Answer:
- Enzyme inhibition assays : Test against targets like nitric oxide synthase (IC determination).
- Cell viability assays : Use MTT or Calcein-AM in relevant cell lines (e.g., neuronal cells for neuroactive compounds).
- Ion channel modulation : Patch-clamp electrophysiology to assess effects on Na/K currents.
Dose-response curves should be normalized to positive controls (e.g., metformin for guanidine-containing drugs) .
Advanced: What analytical methods resolve structural ambiguities in guanidine derivatives with flexible side chains?
Answer:
- Dynamic NMR : Characterize conformational exchange in solution (e.g., methoxypropyl chain rotation).
- DFT calculations : Predict stable conformers using Gaussian09 with B3LYP/6-31G(d) basis sets.
- NOESY : Identify spatial proximity between phenyl and guanidine protons.
X-ray structures of platinum-guanidine complexes provide reference geometries for rigid analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
